

ML-005: A Comprehensive Technical Guide to a Novel Metaproteomics-Derived Esterase

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Compound of Interest

Compound Name: ML005

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Abstract

This technical guide provides an in-depth overview of the ML-005 enzyme, a novel esterase identified through functional metaproteomics. ML-005 belongs to the serine hydrolase superfamily and exhibits a preference for short-chain fatty acid esters. This document details its classification, biochemical properties, kinetic parameters, and the experimental protocols utilized for its characterization. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and the enzymatic reaction mechanism are visualized using diagrams. This guide is intended to serve as a comprehensive resource for researchers interested in the potential applications of ML-005 in biocatalysis and as a target for drug development.

Enzyme Classification and Family

ML-005 is classified as an esterase (EC 3.1.1.1), a subclass of the hydrolase enzyme class.^[1]^[2]^[3] Specifically, it is a serine hydrolase, characterized by a catalytic triad composed of Serine-99, Aspartate-164, and Histidine-191, which are essential for its catalytic activity.^[1]^[2] Homology analysis indicates that ML-005 belongs to a hitherto uncharacterized family of lipolytic enzymes.^[2]

Quantitative Data Summary

The biochemical and enzymatic properties of ML-005 have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: Substrate Specificity of ML-005

The substrate preference of ML-005 was determined by measuring its hydrolytic activity against various p-nitrophenyl (pNP) esters of different acyl chain lengths. The highest activity was observed with p-nitrophenyl butyrate (C4).[1][2]

Substrate (p-Nitrophenyl Ester)	Acyl Chain Length	Relative Activity (%)	Specific Activity (U/mg)
pNP-acetate	C2	~80	Not specified
pNP-butyrate	C4	100	14.1
pNP-octanoate	C8	66.1	Not specified
pNP-decanoate	C10	11	Not specified
pNP-dodecanoate	C12	2	Not specified
pNP-myristate	C14	< 1	Not specified
pNP-palmitate	C16	No detectable activity	Not specified

Table 2: Michaelis-Menten Kinetic Parameters for ML-005

Kinetic parameters were determined using p-nitrophenyl butyrate as the substrate at the optimal pH and temperature.[1][3]

Parameter	Value	Unit
KM	137.9	μM
Vmax	59.8	μM/min
kcat	26	s-1
kcat/KM	1.88 x 10 ⁵	M-1s-1

Table 3: Optimal Reaction Conditions for ML-005

The enzyme exhibits optimal activity under specific pH and temperature conditions.^{[1][2]}

Parameter	Optimal Value
pH	8.0
Temperature	45°C

Table 4: Effect of Inhibitors, Metal Ions, and Solvents on ML-005 Activity

The stability of ML-005 was assessed in the presence of various chemical compounds.

Compound	Concentration	Effect on Activity
Inhibitors		
PMSF	1 mM	Almost complete inhibition
DTT	Not specified	No significant effect
EDTA	Not specified	No significant effect
β-mercaptoethanol	Not specified	No significant effect
Metal Ions		
Cu ²⁺	1 mM	~50% inhibition
Other metal ions	1 mM	Negligible effect
Organic Solvents		
Methanol	10%	Retained 21% activity
Detergents		
SDS	1%	Complete inactivation
CHAPS	1%	Retained 66% activity

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of ML-005.

Heterologous Expression and Purification of ML-005 in *E. coli*

- **Gene Synthesis and Cloning:** The gene encoding ML-005 is synthesized with codon optimization for *E. coli* expression and cloned into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for purification.
- **Transformation:** The expression vector is transformed into a competent *E. coli* expression strain (e.g., BL21(DE3)).
- **Culture Growth:** A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking. The overnight culture is then used to inoculate 1 L of LB medium with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- **Induction:** Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for an additional 5 hours at 37°C with shaking.
- **Cell Lysis:** Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.
- **Purification:** The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant containing the His-tagged ML-005 is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). The protein is eluted with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- **Dialysis and Storage:** The eluted fractions containing pure ML-005 are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove imidazole. The purified

protein concentration is determined using a Bradford assay, and the protein is stored at -80°C.

Esterase Activity Assay using p-Nitrophenyl Esters

- **Substrate Preparation:** Prepare stock solutions of various p-nitrophenyl esters (e.g., pNP-acetate, pNP-butyrate, etc.) in a suitable organic solvent like dimethyl sulfoxide (DMSO).
- **Reaction Mixture:** The standard reaction mixture (1 mL total volume) contains 50 mM Tris-HCl buffer (pH 8.0), the desired concentration of the p-nitrophenyl ester substrate, and the purified ML-005 enzyme.
- **Assay Procedure:** The reaction is initiated by adding the enzyme to the reaction mixture. The mixture is incubated at 45°C.
- **Measurement:** The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
- **Calculation of Activity:** The enzyme activity is calculated using the molar extinction coefficient of p-nitrophenol. One unit of esterase activity is defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute under the specified assay conditions. A no-enzyme control is included to account for spontaneous substrate hydrolysis.

Site-Directed Mutagenesis of the Catalytic Triad

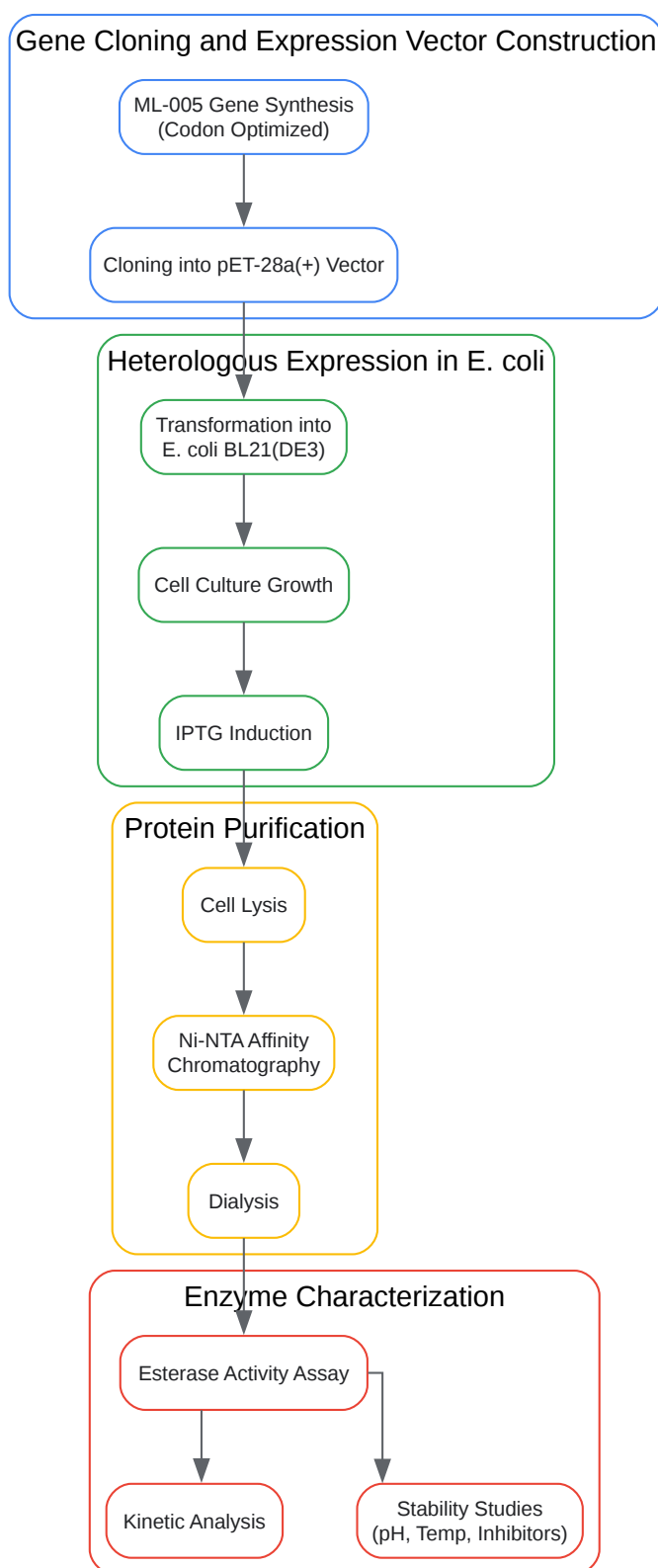
- **Primer Design:** Design mutagenic primers that introduce a desired amino acid substitution (e.g., Alanine) at the target catalytic site residues (Ser-99, Asp-164, His-191). The primers should be 25-45 bases in length with the mutation in the center.
- **PCR Amplification:** Perform a PCR reaction using the ML-005 expression plasmid as a template and the mutagenic primers. A high-fidelity DNA polymerase is used to minimize secondary mutations.
- **Template Digestion:** The PCR product is treated with DpnI endonuclease to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
- **Transformation:** The DpnI-treated plasmid is transformed into competent *E. coli* cells.

- **Screening and Sequencing:** Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
- **Protein Expression and Activity Assay:** The mutated protein is expressed and purified as described in section 3.1. The esterase activity of the mutant protein is then measured as described in section 3.2 to confirm the role of the mutated residue in catalysis.

Visualizations

Experimental Workflow for ML-005 Characterization

The following diagram illustrates the overall workflow for the heterologous expression, purification, and characterization of the ML-005 enzyme.

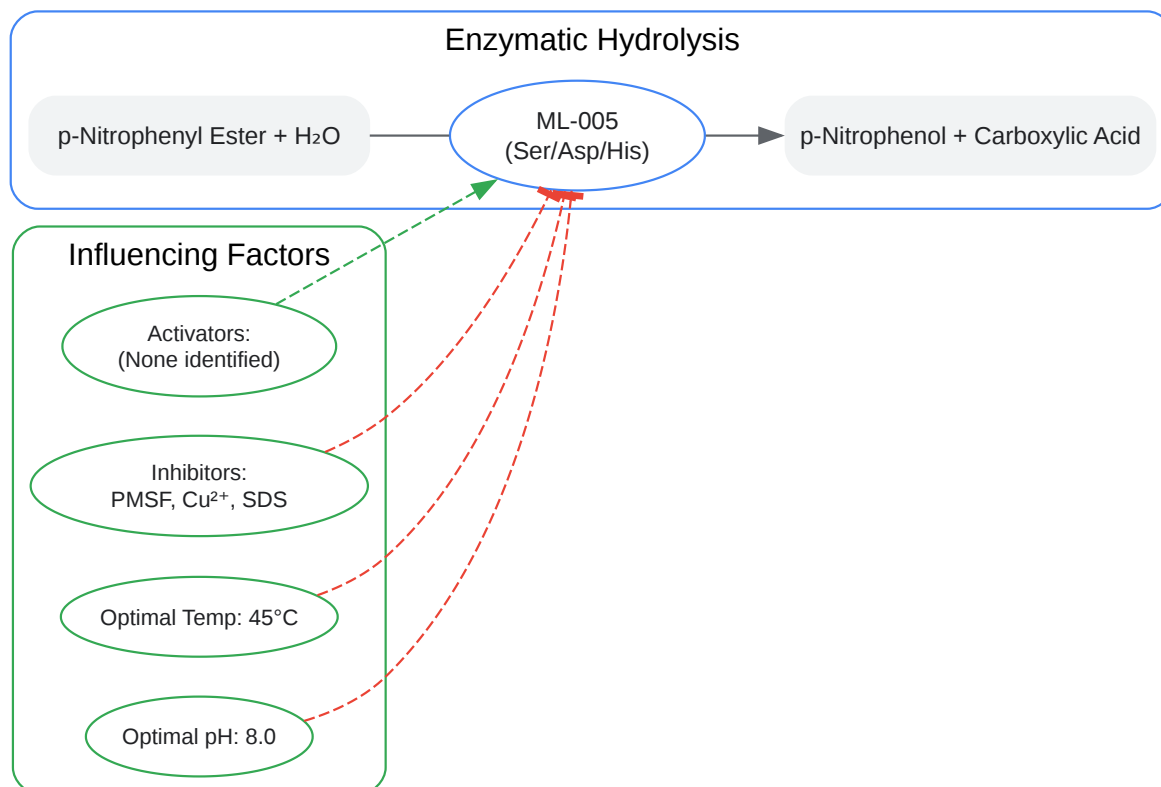


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Caption: Workflow for ML-005 characterization.

Enzymatic Reaction and Influencing Factors

This diagram depicts the enzymatic hydrolysis of a p-nitrophenyl ester by ML-005 and highlights the key factors that influence its catalytic activity.



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Caption: ML-005 enzymatic reaction and influencing factors.

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References

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